molecular formula C12H7ClN6 B14218066 6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-71-7

6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14218066
CAS No.: 596825-71-7
M. Wt: 270.68 g/mol
InChI Key: HSYSCKWRTSKBBG-UHFFFAOYSA-N
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Description

6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro-substituted triazolopyridazine core fused with an imidazopyridine moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions that include cyclization, condensation, and substitution reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridine derivatives .

Scientific Research Applications

6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both imidazopyridine and triazolopyridazine moieties in its structure. This dual functionality enhances its chemical versatility and biological activity, making it a valuable compound for drug discovery and development .

Properties

CAS No.

596825-71-7

Molecular Formula

C12H7ClN6

Molecular Weight

270.68 g/mol

IUPAC Name

6-chloro-3-imidazo[1,2-a]pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H7ClN6/c13-9-4-5-11-15-16-12(19(11)17-9)8-7-18-6-2-1-3-10(18)14-8/h1-7H

InChI Key

HSYSCKWRTSKBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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